molecular formula C12H15BrO B3154653 1H-Indene, 5-(3-bromopropoxy)-2,3-dihydro- CAS No. 78114-95-1

1H-Indene, 5-(3-bromopropoxy)-2,3-dihydro-

Cat. No. B3154653
CAS RN: 78114-95-1
M. Wt: 255.15 g/mol
InChI Key: SAANSRGTBPGUIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1H-Indene, 5-(3-bromopropoxy)-2,3-dihydro-” is a chemical compound with the molecular formula C12H13BrO . It’s listed in databases like PubChem, indicating its relevance in scientific research .


Synthesis Analysis

While specific synthesis methods for “1H-Indene, 5-(3-bromopropoxy)-2,3-dihydro-” were not found, there are related studies on the synthesis of similar compounds. For instance, a study on the effect of hydrocarbon chain length for acid corrosion inhibition of mild steel by three 8-(n-bromo-R-alkoxy)quinoline derivatives . The derivatives were prepared and characterized by proton and carbon NMR spectroscopy .

Scientific Research Applications

Environmental Implications and Monitoring

Brominated Flame Retardants (BFRs) Detection and Concerns A critical review by Zuiderveen, Slootweg, and de Boer (2020) highlights the occurrence of novel brominated flame retardants (NBFRs) like "1H-Indene, 5-(3-bromopropoxy)-2,3-dihydro-" in indoor air, dust, consumer goods, and food. The review emphasizes the necessity for more research on their occurrence, environmental fate, and toxicity due to their increasing application. The detection of high concentrations of certain NBFRs in various environments indicates potential risks and underscores the need for improved analytical methods and further studies on their impact on indoor environments and potential leaching into ecosystems (Zuiderveen, Slootweg, & de Boer, 2020).

Chemistry and Materials Science

Building Blocks for Synthetic Relevance The compound's derivatives, particularly those involved in the formation of pyridones and pyrimidines, are recognized for their synthetic importance. Chalán-Gualán et al. (2022) review the significance of 3,4-Dihydro-2(1H)-pyridones and their derivatives as privileged structures in medicinal chemistry, highlighting their roles as synthetic precursors to a variety of biologically active compounds. This review underscores the compound's versatility in contributing to the development of pharmaceuticals and its importance in green chemistry (Chalán-Gualán et al., 2022).

Supramolecular Chemistry Applications Cantekin, de Greef, and Palmans (2012) discuss the application of benzene-1,3,5-tricarboxamides (BTAs), related to the structural motifs of "1H-Indene, 5-(3-bromopropoxy)-2,3-dihydro-", in supramolecular chemistry. Their review illustrates how the simple structure and wide accessibility of BTAs, along with a detailed understanding of their supramolecular self-assembly behavior, enable their use in nanotechnology, polymer processing, and biomedical applications. The versatility of BTAs as a supramolecular building block showcases the potential utility of similar compounds in advanced material science applications (Cantekin, de Greef, & Palmans, 2012).

Future Directions

While specific future directions for “1H-Indene, 5-(3-bromopropoxy)-2,3-dihydro-” were not found, it’s worth noting that similar compounds have been studied for various applications, indicating potential areas of future research .

properties

IUPAC Name

5-(3-bromopropoxy)-2,3-dihydro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c13-7-2-8-14-12-6-5-10-3-1-4-11(10)9-12/h5-6,9H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAANSRGTBPGUIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indene, 5-(3-bromopropoxy)-2,3-dihydro-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Indene, 5-(3-bromopropoxy)-2,3-dihydro-
Reactant of Route 2
Reactant of Route 2
1H-Indene, 5-(3-bromopropoxy)-2,3-dihydro-
Reactant of Route 3
Reactant of Route 3
1H-Indene, 5-(3-bromopropoxy)-2,3-dihydro-
Reactant of Route 4
Reactant of Route 4
1H-Indene, 5-(3-bromopropoxy)-2,3-dihydro-
Reactant of Route 5
Reactant of Route 5
1H-Indene, 5-(3-bromopropoxy)-2,3-dihydro-
Reactant of Route 6
Reactant of Route 6
1H-Indene, 5-(3-bromopropoxy)-2,3-dihydro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.